molecular formula C13H15F3O B1324686 2,2-Dimethyl-3'-trifluoromethylbutyrophenone CAS No. 898765-80-5

2,2-Dimethyl-3'-trifluoromethylbutyrophenone

Cat. No.: B1324686
CAS No.: 898765-80-5
M. Wt: 244.25 g/mol
InChI Key: YBIVHTILZQHMCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3’-trifluoromethylbutyrophenone typically involves the reaction of 3-trifluoromethylbenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethyl-3’-trifluoromethylbutyrophenone is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3’-trifluoromethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2-Dimethyl-3’-fluoromethylbutyrophenone
  • 2,2-Dimethyl-3’-chloromethylbutyrophenone
  • 2,2-Dimethyl-3’-bromomethylbutyrophenone

Comparison: 2,2-Dimethyl-3’-trifluoromethylbutyrophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its fluoromethyl, chloromethyl, and bromomethyl analogs .

Properties

IUPAC Name

2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-4-12(2,3)11(17)9-6-5-7-10(8-9)13(14,15)16/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVHTILZQHMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642448
Record name 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-80-5
Record name 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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